(Z)-methyl 2-((3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring), and a carboxylate ester group (a carbonyl attached to an oxygen which is in turn attached to a carbon). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and benzofuran rings would give the molecule a certain degree of rigidity. The Z configuration of the double bond in the carboxylate ester group refers to the arrangement of the highest-priority groups on each carbon of the double bond on the same side of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole ring is a site of potential aromaticity, and could undergo electrophilic substitution reactions. The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Synthesis and Optical Properties :
- A study described the synthesis and optical properties of novel derivatives similar to the compound , focusing on their UV-vis absorption and fluorescence characteristics. The absorption maxima and emission spectra varied based on substituents in the compound's structure, highlighting the potential for tuning these properties for specific applications (Zhen-Ju Jiang et al., 2012).
Ester Migration and Phenyl Migration :
- Another research explored the ester and phenyl migration in compounds related to "(Z)-methyl 2-((3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate". This study contributes to understanding the chemical behavior and stability of such compounds under different conditions (P. J. Abbott et al., 1974).
Structural Comparison :
- A comparative study of the structures of similar compounds was conducted. It emphasized how different substituents and bonding configurations can affect the overall molecular conformation and possibly influence the compound's reactivity or interaction with other molecules (T. Pilati & G. Casalone, 1994).
Synthesis and Antimicrobial Activity :
- Research focused on synthesizing novel Schiff bases using derivatives related to the compound and their antimicrobial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Synthesis for Medical Applications :
- Another study reported the synthesis of certain derivatives and their potential cytotoxic activity against specific cancer cells, demonstrating the compound's relevance in medicinal chemistry (Ashraf S. Hassan et al., 2014).
Future Directions
Properties
IUPAC Name |
methyl (2Z)-2-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN2O5/c1-33-23-11-8-16(13-21(23)28)25-18(15-30(29-25)19-6-4-3-5-7-19)14-24-26(31)20-12-17(27(32)34-2)9-10-22(20)35-24/h3-15H,1-2H3/b24-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRDWCSUPGSFTO-OYKKKHCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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